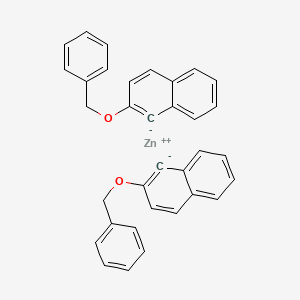
zinc;2-phenylmethoxy-1H-naphthalen-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: is a complex organic compound with the molecular formula C34H26O2Zn and a molecular weight of 531.949 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 2-phenylmethoxy-1H-naphthalen-1-ide ligands. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-phenylmethoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-phenylmethoxy-1H-naphthalen-1-ide ligands under controlled conditions. One common method involves the use of zinc acetate and 2-phenylmethoxy-1H-naphthalen-1-ide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Aplicaciones Científicas De Investigación
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide has several scientific research applications:
Mecanismo De Acción
The mechanism by which zinc;2-phenylmethoxy-1H-naphthalen-1-ide exerts its effects involves the coordination of the zinc ion with the phenylmethoxy-1H-naphthalen-1-ide ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and inhibitory roles. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Zinc;2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Another zinc complex with similar coordination properties.
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: A compound with a naphthalene core used in antimicrobial applications.
Uniqueness
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc complexes. Its ability to act as a catalyst and enzyme inhibitor makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
918298-70-1 |
|---|---|
Fórmula molecular |
C34H26O2Zn |
Peso molecular |
531.9 g/mol |
Nombre IUPAC |
zinc;2-phenylmethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |
Clave InChI |
JJFJQUYYQGXYQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


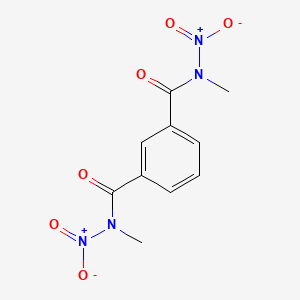

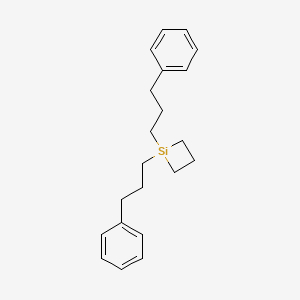
![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
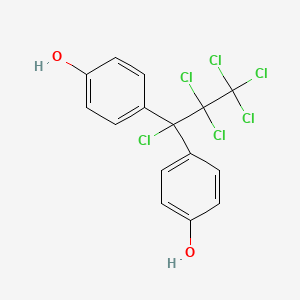
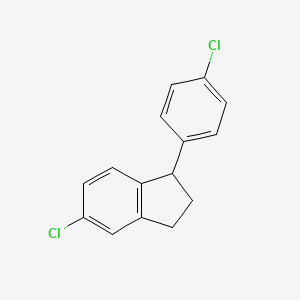

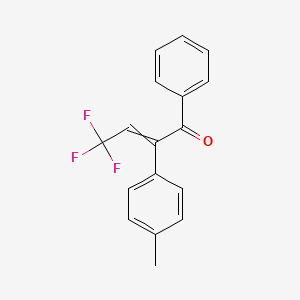
![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
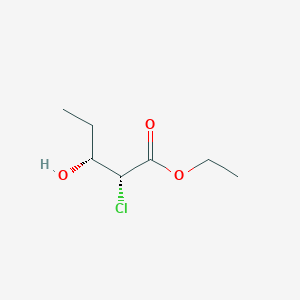
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
